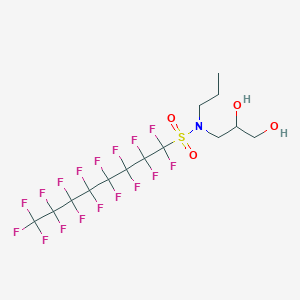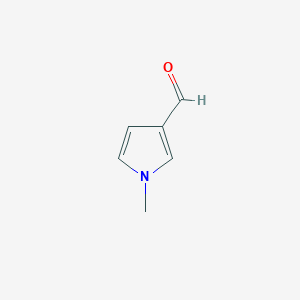
3-Chloro-2-fluoro-5-(trifluorométhyl)phénylacétonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile (CFTPAN) is a versatile chemical compound that is widely used in the laboratory for a variety of applications. It is a chlorinated fluoroalkylphenylacetonitrile that has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. CFTPAN is also used in the production of pharmaceuticals, agrochemicals, and other products.
Applications De Recherche Scientifique
J’ai effectué une recherche sur les applications de la recherche scientifique du « 3-Chloro-2-fluoro-5-(trifluorométhyl)phénylacétonitrile », mais malheureusement, les détails spécifiques de six ou huit applications uniques ne sont pas facilement disponibles dans les résultats de la recherche. Cependant, des composés ayant des structures similaires, telles que les pyridines substituées par un trifluorométhyle, se sont avérés présenter une activité fongicide plus élevée et sont utilisés dans la synthèse de divers produits agrochimiques .
Mécanisme D'action
Target of Action
It is known that this compound is a fluorinated building block and participates in the synthesis of other complex molecules .
Mode of Action
It is known to participate in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .
Biochemical Pathways
It is known to be involved in the synthesis of other complex molecules .
Analyse Biochimique
Biochemical Properties
3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to participate in halogenation reactions, where it can act as a substrate for halogenase enzymes. These enzymes facilitate the incorporation of halogen atoms into organic molecules, which can significantly alter their biochemical properties. Additionally, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile can interact with cytochrome P450 enzymes, leading to oxidative metabolism and the formation of reactive intermediates .
Cellular Effects
The effects of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling molecules, it can affect gene expression and cellular metabolism. Studies have demonstrated that 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile can induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, this compound has been found to inhibit the activity of certain proteases, thereby affecting protein degradation pathways. Additionally, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At high doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and dehalogenated metabolites. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile can influence metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile can affect its interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
2-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF4N/c10-7-4-6(9(12,13)14)3-5(1-2-15)8(7)11/h3-4H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHAOUHLFDSYEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)F)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378703 |
Source


|
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-15-9 |
Source


|
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-difluoro-N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B1350478.png)
![N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1350499.png)




![1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1350521.png)

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)




